Atrazine 13C3 (triazine 13C3) 100 microg/mL in Acetone

CAS No.: 1443685-80-0

Cat. No.: VC18000820

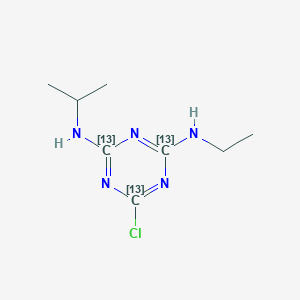

Molecular Formula: C8H14ClN5

Molecular Weight: 218.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443685-80-0 |

|---|---|

| Molecular Formula | C8H14ClN5 |

| Molecular Weight | 218.66 g/mol |

| IUPAC Name | 6-chloro-4-N-ethyl-2-N-propan-2-yl-(2,4,6-13C3)1,3,5-triazine-2,4-diamine |

| Standard InChI | InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i6+1,7+1,8+1 |

| Standard InChI Key | MXWJVTOOROXGIU-TTXLGWKISA-N |

| Isomeric SMILES | CCN[13C]1=N[13C](=N[13C](=N1)Cl)NC(C)C |

| Canonical SMILES | CCNC1=NC(=NC(=N1)Cl)NC(C)C |

Introduction

Chemical Composition and Structural Properties

Spectroscopic and Chromatographic Behavior

Synthesis and Quality Control

Isotopic Labeling Strategy

The synthesis involves substituting three carbon atoms in the triazine ring with <sup>13</sup>C during cyclization. This is typically achieved using <sup>13</sup>C-enriched cyanuric chloride derivatives, followed by stepwise amination with ethylamine and isopropylamine. The final product is purified via preparative HPLC to ≥98% isotopic purity.

Analytical Validation

Batch consistency is verified through:

-

LC-MS/MS: Confirming isotopic purity and absence of unlabeled contaminants.

-

NMR Spectroscopy: Validating <sup>13</sup>C incorporation at specified positions.

-

Gravimetric Analysis: Ensuring precise 100 µg/mL concentration in acetone.

Applications in Analytical Chemistry

Environmental Monitoring

Atrazine 13C3 is integral to EPA Methods 1694 and 536 for quantifying triazine herbicides in water, soil, and biosolids. In these protocols, 5–10 µL of the standard is spiked into samples prior to extraction, compensating for matrix effects and recovery losses .

Table 2: Performance Metrics in EPA Method 536

| Parameter | Value (Atrazine 13C3) |

|---|---|

| Recovery in Groundwater | 98 ± 3% |

| Matrix Effect Suppression | <15% |

| LOQ (Drinking Water) | 0.01 µg/L |

Pharmacokinetic Studies

In rodent models, Atrazine 13C3 tracks atrazine metabolism via oxidative dealkylation. Its use revealed that 65% of orally administered atrazine is excreted as desethyl-desisopropyl metabolites within 72 hours, demonstrating preferential hepatic metabolism over renal clearance.

Comparative Advantages Over Alternatives

vs. Deuterated Standards

While deuterated analogs (e.g., atrazine-d5) are common, <sup>13</sup>C-labeled standards offer:

-

No Hydrogen Exchange: Eliminating variability in protonated solvents.

-

Lower Background Interference: Avoiding natural <sup>2</sup>H abundance (0.015%) vs. <sup>13</sup>C (1.1%).

-

Brother Ion Compatibility: Enabling use in both positive and negative ionization modes .

vs. Surrogate Standards

Unlike structurally dissimilar surrogates (e.g., terbutylazine), Atrazine 13C3 matches the target analyte’s extraction efficiency and ionization behavior, reducing relative response variability from 20% to <5% in complex matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume